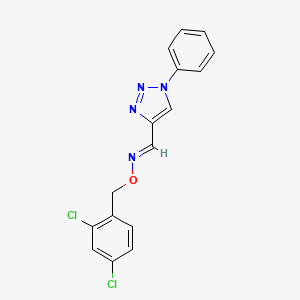

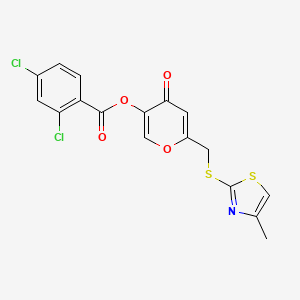

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with the empirical formula C9H7N3O . It’s a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde can be transformed into 1-alkyl-1,2,3-triazole-4-carbaldehydes by thermal isomerization of the corresponding imines, followed by acid hydrolysis .Molecular Structure Analysis

The SMILES string of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is O=Cc1cn(nn1)-c2ccccc2 . The InChI key is AQBWYVZHTYJMES-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde has a molecular weight of 173.17 . It’s a solid substance with a density of 1.3±0.1 g/cm3 . Its boiling point is 359.8±34.0 °C at 760 mmHg , and it has a flash point of 171.4±25.7 °C .Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazole derivatives, including 1H-1,2,3-triazoles, 2H-1,2,3-triazoles, 1H-1,2,4-triazoles, and 4H-1,2,4-triazoles, are of significant interest due to their wide range of biological activities. These compounds have been studied for their potential uses in developing new drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases (Ferreira et al., 2013). The broad biological activities of triazole derivatives are attributed to their ability to interact with various biological targets, making them valuable scaffolds in medicinal chemistry and drug discovery.

Green Chemistry and Sustainability

The synthesis of triazole derivatives has also been a focus of research in terms of improving green chemistry practices. There is an ongoing need for more efficient synthetic methods that are considerate of energy saving and sustainability. Developing new triazole compounds that can address emerging diseases, antibiotic resistance, and neglected diseases is of great urgency, highlighting the importance of these compounds in future pharmaceutical developments (Ferreira et al., 2013).

Applications Beyond Pharmaceutical Research

In addition to their pharmaceutical applications, triazole derivatives have shown potential in other scientific fields. For example, proton-conducting polymeric membranes based on 1,2,4-triazole have been explored for their applications in fuel cells, demonstrating the versatility of triazole derivatives in various technological advancements (Prozorova & Pozdnyakov, 2023).

Safety and Hazards

properties

IUPAC Name |

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(1-phenyltriazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c17-13-7-6-12(16(18)8-13)11-23-19-9-14-10-22(21-20-14)15-4-2-1-3-5-15/h1-10H,11H2/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIOHGQGCUDDGI-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2556109.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2556112.png)

![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)

![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)